molecular formula C8H7IN4 B160038 6-Iodoquinazoline-2,4-diamine CAS No. 132131-20-5

6-Iodoquinazoline-2,4-diamine

Cat. No.: B160038
CAS No.: 132131-20-5
M. Wt: 286.07 g/mol
InChI Key: KPYKRRFRJSWIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C₈H₇IN₄. It is a derivative of quinazoline, which is known for its significant biological activities. The compound is characterized by the presence of an iodine atom at the 6th position and amino groups at the 2nd and 4th positions of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoquinazoline-2,4-diamine typically involves the iodination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodoquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Iodoquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • 6-Fluoroquinazoline-2,4-diamine
  • 6-Chloroquinazoline-2,4-diamine
  • 6-Bromoquinazoline-2,4-diamine

Comparison: 6-Iodoquinazoline-2,4-diamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its fluoro, chloro, and bromo analogs, the iodo derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-iodoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYKRRFRJSWIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157365
Record name 2,4-Quinazolinediamine, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132131-20-5
Record name 2,4-Quinazolinediamine, 6-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132131205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.